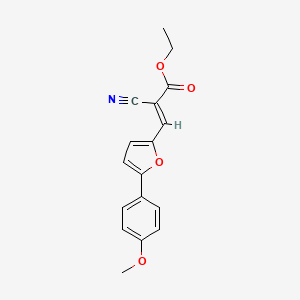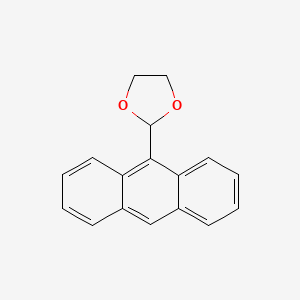
1,3-Dioxolane, 2-(9-anthracenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxolane, 2-(9-anthracenyl)- is an organic compound with the molecular formula C17H14O2 It is a derivative of 1,3-dioxolane, where one of the hydrogen atoms is replaced by a 9-anthracenyl group
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dioxolane, 2-(9-anthracenyl)- can be synthesized through the condensation of 9-anthracenecarboxaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the dioxolane ring. Common acid catalysts used in this reaction include p-toluenesulfonic acid and sulfuric acid .
Industrial Production Methods
Industrial production of 1,3-dioxolane derivatives often involves similar condensation reactions but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions
1,3-Dioxolane, 2-(9-anthracenyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Anthracene derivatives.
Substitution: Nitroanthracene, bromoanthracene, etc.
科学的研究の応用
1,3-Dioxolane, 2-(9-anthracenyl)- has several applications in scientific research:
作用機序
The mechanism of action of 1,3-dioxolane, 2-(9-anthracenyl)- involves its interaction with various molecular targets. The anthracene moiety can intercalate into DNA, affecting its structure and function. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress pathways .
類似化合物との比較
Similar Compounds
1,3-Dioxane: Another cyclic acetal with similar stability but different reactivity due to the absence of the anthracenyl group.
1,3-Dioxolane: The parent compound without the anthracenyl substitution, used primarily as a solvent and in polymer synthesis.
Anthracene: A polycyclic aromatic hydrocarbon with significant fluorescence properties, used in organic electronics and as a precursor for dyes.
Uniqueness
1,3-Dioxolane, 2-(9-anthracenyl)- is unique due to the combination of the dioxolane ring and the anthracenyl group, which imparts both stability and reactivity. This dual functionality makes it a valuable compound in various applications, from organic synthesis to materials science.
特性
CAS番号 |
4764-28-7 |
|---|---|
分子式 |
C17H14O2 |
分子量 |
250.29 g/mol |
IUPAC名 |
2-anthracen-9-yl-1,3-dioxolane |
InChI |
InChI=1S/C17H14O2/c1-3-7-14-12(5-1)11-13-6-2-4-8-15(13)16(14)17-18-9-10-19-17/h1-8,11,17H,9-10H2 |
InChIキー |
RDPZFVZDKKOOAA-UHFFFAOYSA-N |
正規SMILES |
C1COC(O1)C2=C3C=CC=CC3=CC4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



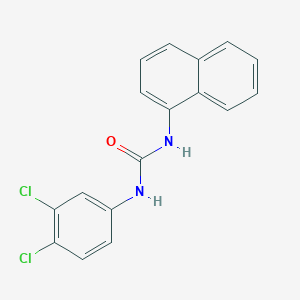


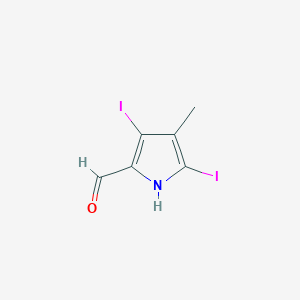
![4-(10-Methyl-8-phenyl-6-m-tolylamino-8,11-dihydro-5,7,8,9,11a-pentaaza-cyclopenta[b]phenanthren-11-yl)-benzene-1,2-diol](/img/structure/B11947391.png)
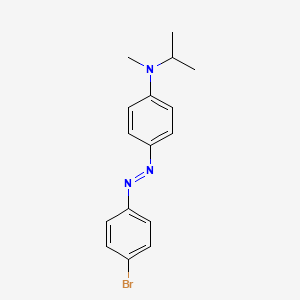
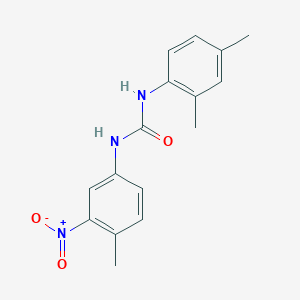

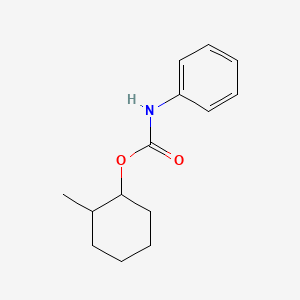

![2-nitro-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide](/img/structure/B11947426.png)
![Tert-butyl({(1R,2S,3R)-2-{[tert-butyl(dimethyl)silyl]oxy}-3-[(4-methoxybenzyl)oxy]-1-vinylcyclobutyl}methoxy)diphenylsilane](/img/structure/B11947431.png)
